Cas no 1248784-92-0 (propan-2-yl 2-sulfamoylacetate)

propan-2-yl 2-sulfamoylacetate 化学的及び物理的性質
名前と識別子
-
- Acetic acid, 2-(aminosulfonyl)-, 1-methylethyl ester
- Isopropyl 2-sulfamoylacetate
- propan-2-yl 2-sulfamoylacetate
-
- インチ: 1S/C5H11NO4S/c1-4(2)10-5(7)3-11(6,8)9/h4H,3H2,1-2H3,(H2,6,8,9)
- InChIKey: DSMYXWSNUKEMID-UHFFFAOYSA-N
- SMILES: C(OC(C)C)(=O)CS(N)(=O)=O
じっけんとくせい
- 密度みつど: 1.297±0.06 g/cm3(Predicted)
- Boiling Point: 301.2±44.0 °C(Predicted)
- 酸度系数(pKa): 9?+-.0.60(Predicted)
propan-2-yl 2-sulfamoylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1120717-10.0g |
propan-2-yl 2-sulfamoylacetate |
1248784-92-0 | 10g |
$4236.0 | 2023-06-09 | ||
Enamine | EN300-1120717-0.1g |
propan-2-yl 2-sulfamoylacetate |
1248784-92-0 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1120717-5.0g |
propan-2-yl 2-sulfamoylacetate |
1248784-92-0 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1120717-1.0g |
propan-2-yl 2-sulfamoylacetate |
1248784-92-0 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1120717-0.05g |
propan-2-yl 2-sulfamoylacetate |
1248784-92-0 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1120717-2.5g |
propan-2-yl 2-sulfamoylacetate |
1248784-92-0 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1120717-0.25g |
propan-2-yl 2-sulfamoylacetate |
1248784-92-0 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1120717-10g |
propan-2-yl 2-sulfamoylacetate |
1248784-92-0 | 95% | 10g |
$3315.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417317-5g |
Isopropyl 2-sulfamoylacetate |
1248784-92-0 | 95% | 5g |
¥22314.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417317-2.5g |
Isopropyl 2-sulfamoylacetate |
1248784-92-0 | 95% | 2.5g |
¥16149.00 | 2024-08-09 |
propan-2-yl 2-sulfamoylacetate 関連文献
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
8. Book reviews
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
propan-2-yl 2-sulfamoylacetateに関する追加情報
Research Briefing on Propan-2-yl 2-Sulfamoylacetate (CAS: 1248784-92-0) in Chemical Biology and Pharmaceutical Applications
Propan-2-yl 2-sulfamoylacetate (CAS: 1248784-92-0) is a sulfonamide derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This compound, characterized by its sulfamoyl and ester functional groups, serves as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and metabolic disorders. Recent studies have explored its role as a precursor for sulfonamide-based inhibitors, leveraging its unique chemical properties to enhance drug efficacy and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of propan-2-yl 2-sulfamoylacetate in the development of carbonic anhydrase inhibitors (CAIs). Researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against CA isoforms IX and XII, which are overexpressed in hypoxic tumors. The study emphasized the compound's ability to improve pharmacokinetic profiles, such as solubility and membrane permeability, compared to traditional sulfonamide-based CAIs. These findings suggest its potential as a lead compound for next-generation anticancer therapies.
Further investigations into its mechanism of action revealed that propan-2-yl 2-sulfamoylacetate derivatives interact with key amino acid residues in the active site of target enzymes, as confirmed by X-ray crystallography and molecular docking simulations. This structural insight has paved the way for rational drug design, enabling the optimization of binding affinity and reducing off-target effects. For instance, a 2024 preprint in BioRxiv reported a novel series of analogs with nanomolar IC50 values against bacterial carbonic anhydrases, underscoring their promise as antibiotics for resistant pathogens.
Beyond enzyme inhibition, propan-2-yl 2-sulfamoylacetate has been utilized in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. A collaborative study between academic and industrial researchers (2023, Nature Chemical Biology) detailed its incorporation into bifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins. This approach demonstrated efficacy in preclinical models of neurodegenerative diseases, where the compound's sulfamoyl moiety facilitated critical protein-ligand interactions.
Despite these advancements, challenges remain in scaling up synthesis and ensuring metabolic stability. Recent patent filings (e.g., WO2023124567) address these issues by proposing novel synthetic routes using flow chemistry to enhance yield and purity. Additionally, computational ADMET (absorption, distribution, metabolism, excretion, toxicity) models predict favorable profiles for optimized derivatives, supporting their progression to clinical trials.
In conclusion, propan-2-yl 2-sulfamoylacetate (1248784-92-0) represents a multifaceted tool in modern drug development, with applications spanning enzyme inhibition, targeted degradation, and beyond. Ongoing research aims to expand its therapeutic scope while addressing synthetic and pharmacological hurdles. This briefing underscores the compound's growing importance in bridging chemical innovation with biological impact.
1248784-92-0 (propan-2-yl 2-sulfamoylacetate) Related Products
- 2138280-62-1(2-(Azepane-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 2731008-24-3([(2-Bromo-4-methylphenyl)methyl](methyl)amine hydrochloride)
- 1935277-39-6(1-(1-methylcyclopropyl)methylcyclopropan-1-ol)
- 1251626-66-0(1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide)
- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)
- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)
- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)
- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
- 632290-80-3(2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide)
- 1871574-09-2(1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid)




